trans-Siduron

Vue d'ensemble

Description

Trans-Siduron is an innovative synthesized compound that has the potential to revolutionize the field of laboratory experiments. It is a novel chemical entity composed of two distinct components, a trans-isomer and a siduron-based molecule, which can be used to create a range of different compounds and products. The trans-isomer is a type of isomer that is characterized by the presence of two identical atoms or groups of atoms attached to the same carbon atom. The siduron-based molecule, on the other hand, is composed of two nitrogen atoms and a single carbon atom. The combination of these two components creates a unique compound that has a wide range of applications in laboratory experiments.

Applications De Recherche Scientifique

Ecotoxicological Effects

- Earthworm Gene Expression : Siduron, when combined with cadmium (Cd), affects the gene expression of the earthworm Eisenia fetida. The study demonstrated significant variations in metallothionein (MT) and changes in heat shock protein70 (Hsp70) expression, suggesting potential environmental risks associated with these chemicals' co-occurrence (Uwizeyimana et al., 2018).

Herbicide Toxicity and Environmental Interactions

- Climatic Factors Influence on Herbicide Toxicity : Siduron's phytotoxicity to turfgrasses, like bermudagrass and Kentucky bluegrass, is affected by environmental factors like temperature and light intensity, illustrating its complex interaction with climatic variables (Mur et al., 1973).

- Root Growth Inhibition and Kinetin Interaction : Siduron inhibits the root growth of crabgrass and barley, and kinetin can partially counteract this effect (Splittstoesser & Hopen, 1970).

Soil Contamination and Herbicide Behavior

- Adsorption and Desorption in Contaminated Soils : Siduron's environmental behavior in soils, particularly in the context of heavy metal contamination, shows its low sorption and high mobility, which could impact its bioavailability and ecological risk (Jiang et al., 2018).

Selective Grass Control

- Herbicide Selectivity in Grasses : Siduron demonstrates selective toxicity towards certain weed grasses while sparing desirable grasses, highlighting its potential utility in weed management in turfgrass applications (Kerr, 1969).

Combined Pollution Risk Assessment

- Combined Pollution of Siduron and Heavy Metals : The combined ecological risk of siduron and heavy metals in soils, particularly in urban lawn soils, necessitates a systematic methodology for risk assessment due to the intricate interactions between these contaminants (Jiang et al., 2018).

Stress Index for Soil Microbial Community

- Soil Microbial Community Response : The stress index (SI) approach was used to assess soil microbial stress levels due to heavy metal contamination and siduron exposure, providing insights into soil microbial community responses to contaminants (Wang et al., 2017).

Safety and Hazards

Mécanisme D'action

Target of Action

Trans-Siduron, also known as N^1-(1-methyl-ethyl)-3-(4-methyl-2-methylsulfonyl-hydroxy)aniline , is primarily used as a herbicide. Its primary targets are various types of weeds, including crabgrass, downy brome, foxtail, bentgrass, fescue, ryegrass, and canarygrass . These plants are detrimental to the growth and yield of crops such as wheat, barley, oats, and strawberries .

Mode of Action

This compound functions by interfering with the growth and nutrient uptake of weeds . This disruption prevents the weeds from thriving and competing with the crops for resources, thereby controlling their proliferation.

Biochemical Pathways

It is known that the compound interferes with the normal growth and nutrient absorption processes of the targeted weeds . This interference disrupts the weeds’ normal life cycle, preventing them from maturing and reproducing.

Pharmacokinetics

It is known that the compound has a low aqueous solubility and is volatile . It is moderately mobile and has a high potential to leach into groundwater .

Result of Action

The result of this compound’s action is the effective control of weed growth in agricultural settings. By disrupting the growth and nutrient uptake of weeds, this compound prevents these plants from competing with crops for resources. This leads to healthier crops and higher yields .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s volatility and potential to leach into groundwater suggest that it could be affected by factors such as temperature, rainfall, and soil composition . Additionally, this compound is persistent in both soil and water systems , indicating that it could remain active for extended periods depending on environmental conditions.

Analyse Biochimique

Cellular Effects

The cellular effects of Trans-Siduron have been studied in organisms like the earthworm Eisenia fetida . The study revealed that this compound, in combination with cadmium, induced DNA damage in the earthworm’s coelomocytes . The specific impact of this compound on cell signaling pathways, gene expression, and cellular metabolism in other cell types remains to be explored.

Molecular Mechanism

It is known to exert its herbicidal effects by interfering with the growth processes of weeds

Dosage Effects in Animal Models

While there is some evidence of the effects of this compound on organisms like earthworms , detailed studies on the dosage effects of this compound in animal models are lacking

Propriétés

IUPAC Name |

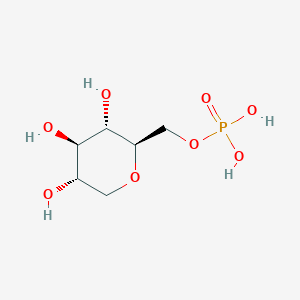

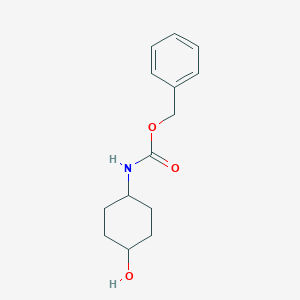

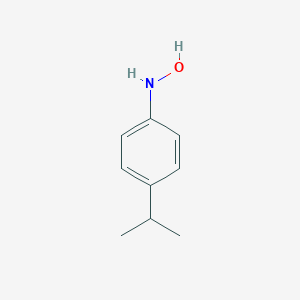

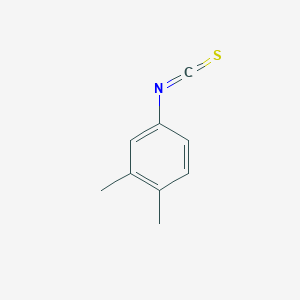

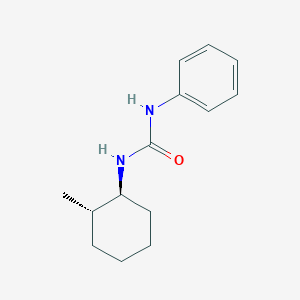

1-[(1R,2R)-2-methylcyclohexyl]-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-11-7-5-6-10-13(11)16-14(17)15-12-8-3-2-4-9-12/h2-4,8-9,11,13H,5-7,10H2,1H3,(H2,15,16,17)/t11-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXVIIQLNUPXOII-DGCLKSJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NC(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCC[C@H]1NC(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19123-21-8 | |

| Record name | Siduron, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019123218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Siduron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SIDURON, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2TC9A0FTD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.